(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol
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Overview
Description
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is a chiral organic compound with four phenyl groups and four hydroxyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol typically involves the use of chiral catalysts and stereoselective reactions. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a tetraphenylbutane-1,2,3,4-tetraone precursor can be achieved using a chiral borane reagent under controlled conditions to yield the desired tetrol compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and stereoselectivity. For instance, the use of engineered bacteria containing specific reductase enzymes can facilitate the production of the compound in an environmentally friendly and cost-effective manner .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Tetraphenylbutane-1,2,3,4-tetraone.
Reduction: Tetraphenylbutane.
Substitution: Tetraphenylbutane derivatives with various functional groups.
Scientific Research Applications
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol: The enantiomer of the compound with similar chemical properties but different biological activities.
Erythritol: A diastereomer with different physical properties and applications.
Threitol: Another diastereomer with distinct stereochemistry and uses.
Uniqueness
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications.
Properties
CAS No. |
909707-20-6 |
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Molecular Formula |
C28H26O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S,3S)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H26O4/c29-25(27(31,21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26,29-32H/t25-,26-/m0/s1 |
InChI Key |
BAFXROPRJIXZKC-UIOOFZCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@H]([C@@H](C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
Origin of Product |
United States |
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